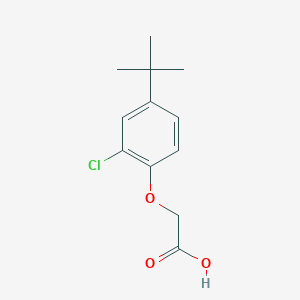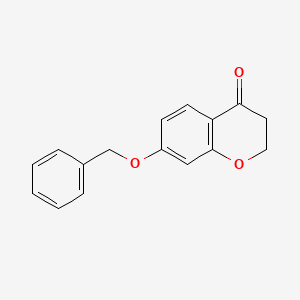
3-Ethylbenzofuran
Vue d'ensemble
Description
3-Ethylbenzofuran: is an organic compound belonging to the benzofuran family, which consists of a benzene ring fused to a furan ring. This compound is characterized by the presence of an ethyl group at the third position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran derivatives, including 3-Ethylbenzofuran, can be achieved through various methods. One common approach involves the cyclization of o-alkynylphenols under acidic or basic conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the ethyl group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylbenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of benzofuran-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into benzofuran-3-ethyl alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Benzofuran-3-carboxylic acids.
Reduction: Benzofuran-3-ethyl alcohols.
Substitution: Halogenated or nitrated benzofuran derivatives.
Applications De Recherche Scientifique
3-Ethylbenzofuran has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mécanisme D'action
The mechanism of action of 3-Ethylbenzofuran involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the benzofuran ring .
Comparaison Avec Des Composés Similaires
Benzofuran: The parent compound without the ethyl group.
Dibenzofuran: An analog with a second fused benzene ring.
Furan: An analog without the fused benzene ring.
Indole: An analog with a nitrogen atom instead of oxygen.
Benzothiophene: An analog with a sulfur atom instead of oxygen.
Uniqueness: 3-Ethylbenzofuran is unique due to the presence of the ethyl group at the third position, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
36724-24-0 |
|---|---|
Formule moléculaire |
C10H10O |
Poids moléculaire |
146.19 g/mol |
Nom IUPAC |
3-ethyl-1-benzofuran |
InChI |
InChI=1S/C10H10O/c1-2-8-7-11-10-6-4-3-5-9(8)10/h3-7H,2H2,1H3 |
Clé InChI |
BELMSLQEYXXRGC-UHFFFAOYSA-N |
SMILES canonique |
CCC1=COC2=CC=CC=C21 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B8791888.png)



![2-Chloro-6-methyl-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8791910.png)

![2-(Methylthio)benzo[d]oxazol-6-ol](/img/structure/B8791917.png)

![CIS-2-CBZ-HEXAHYDROPYRROLO[3,4-C]PYRROLE](/img/structure/B8791939.png)




